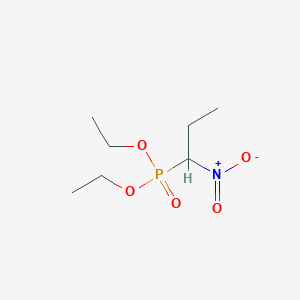
Diethyl(1-nitropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(1-nitropropyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and two alkoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(1-nitropropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with 1-bromo-1-nitropropane under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(1-nitropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines. Substitution reactions can lead to a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diethyl(1-nitropropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of diethyl(1-nitropropyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. These functional groups can participate in various chemical reactions, such as binding to enzyme active sites or interacting with other biomolecules. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a synthetic intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl(1-nitropropyl)phosphonate include other phosphonates like diethyl(1-nitroethyl)phosphonate and diethyl(1-nitrobutyl)phosphonate. These compounds share similar structural features but differ in the length and branching of the alkyl chain .
Uniqueness
Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6329-58-4 |
|---|---|
Formule moléculaire |
C7H16NO5P |
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-nitropropane |
InChI |
InChI=1S/C7H16NO5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
UCVFMTDYGKKVPT-UHFFFAOYSA-N |
SMILES canonique |
CCC([N+](=O)[O-])P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


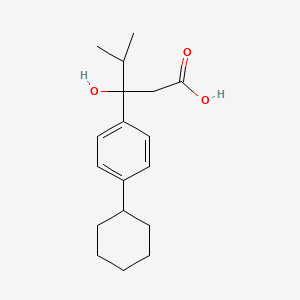
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
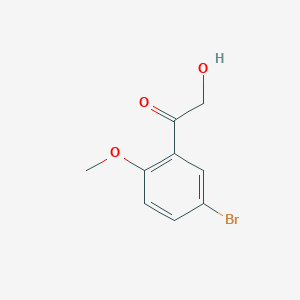
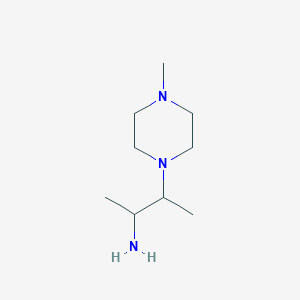
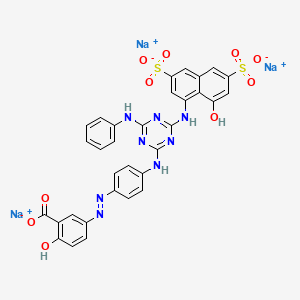
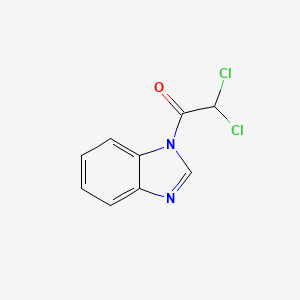
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
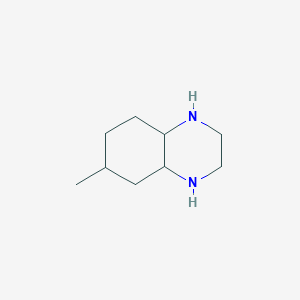
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
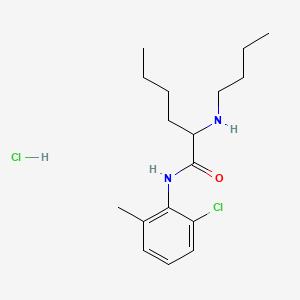

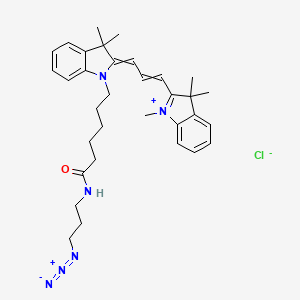
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
